4,6-Difluoro-2-(methylthio)pyrimidine
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Overview
Description
4,6-Difluoro-2-(methylthio)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two fluorine atoms at positions 4 and 6, and a methylthio group at position 2. It is used in various fields, including medicinal chemistry and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Difluoro-2-(methylthio)pyrimidine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with a fluorinating agent. The reaction typically occurs under mild conditions, using reagents such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the fluorine atoms or modify the methylthio group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in solvents like DMF or acetonitrile (CH₃CN).
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH₂Cl₂).
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-fluorinated or modified pyrimidines.
Scientific Research Applications
4,6-Difluoro-2-(methylthio)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-2-(methylthio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the methylthio group modulates its electronic properties. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4,6-Difluoro-2-(methylthio)pyridine
- 4,6-Difluoro-2-(methylthio)quinazoline
Uniqueness
4,6-Difluoro-2-(methylthio)pyrimidine is unique due to the presence of both fluorine atoms and a methylthio group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules and enhance its utility in various applications .
Properties
IUPAC Name |
4,6-difluoro-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOCBKCIRMJSSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560632 |
Source
|
Record name | 4,6-Difluoro-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122815-08-1 |
Source
|
Record name | 4,6-Difluoro-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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